![molecular formula C7H9N3O3 B15295694 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound with a unique structure that includes both imidazole and pyridine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol typically involves the nitration of a precursor compound. One reported method involves the nitration of chiral des-nitro imidazooxazine alcohol in the presence of trifluoroacetic or acetic anhydride . The reaction conditions are carefully controlled to ensure the correct placement of the nitro group on the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activity, particularly its potential as an antitubercular agent.
Industry: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to target the nitroreductase enzymes in Mycobacterium tuberculosis . This interaction leads to the generation of reactive nitrogen species, which can damage bacterial DNA and other cellular components, ultimately leading to the death of the bacteria.
類似化合物との比較
Similar Compounds
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar structure with a methyl group at the 2-position.
Pretomanid: Another nitroimidazole compound with significant antitubercular activity.
Uniqueness
3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antitubercular agent make it a compound of significant interest in scientific research.
特性
分子式 |
C7H9N3O3 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H9N3O3/c11-5-1-2-6-8-3-7(10(12)13)9(6)4-5/h3,5,11H,1-2,4H2 |
InChIキー |
JEVAXXKJSULOMY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC=C(N2CC1O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



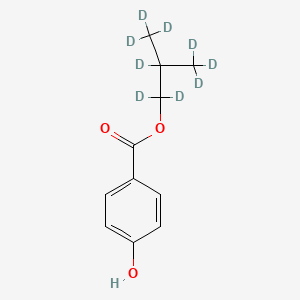
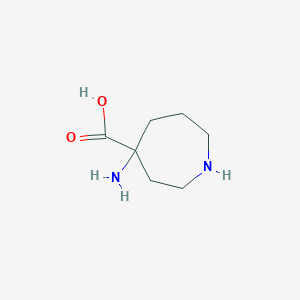
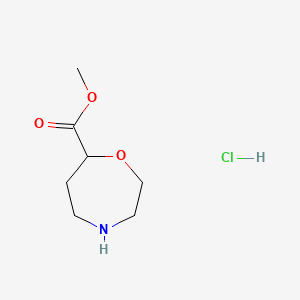

![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
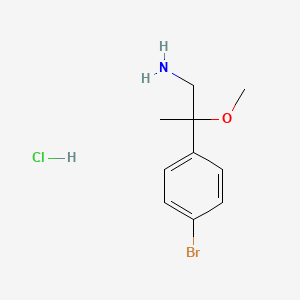

![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
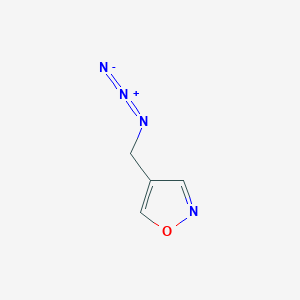
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
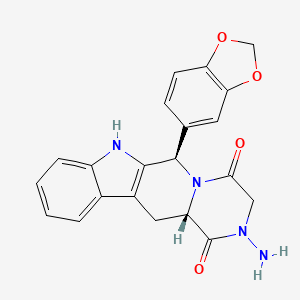
![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
